1-(4-Bromophenyl)-N-ethylpropan-1-amine
Description
Significance of Substituted Amines in Organic Chemistry and Materials Science
Substituted amines are cornerstones of organic chemistry, serving as essential building blocks, catalysts, and intermediates in the synthesis of a vast array of molecules. Due to their nucleophilicity and basicity, they participate in numerous critical reactions, including alkylation, acylation, and the formation of amides and imines. This reactivity is harnessed to construct complex molecular architectures, making them indispensable in the pharmaceutical, agrochemical, and dye industries.
In materials science, amines are integral to the development of advanced polymers such as polyamides and polyurethanes. They function as monomers, curing agents for epoxy resins, and building blocks for creating functional materials used in sensors, organic electronics, and biotechnology. The ability of the amine group to interact with surfaces and other molecules also makes these compounds valuable as corrosion inhibitors and surfactants.
Contextualization of 1-(4-Bromophenyl)-N-ethylpropan-1-amine within Contemporary Amine Research
This compound is a secondary amine that features a benzylic stereocenter and a halogenated aromatic ring. While extensive research dedicated solely to this specific molecule is not prominent in publicly available literature, its structure places it firmly within several important areas of contemporary research. The bromophenyl moiety is a particularly significant feature, as the carbon-bromine bond serves as a versatile "handle" for synthetic chemists. It is a key substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netmdpi.com Compounds with similar structural motifs have been investigated as intermediates in the synthesis of biologically active molecules, including endothelin receptor antagonists. acs.orgacs.org
Research Directions and Objectives for this compound
Given its structure, the primary research objective for this compound is its utilization as a synthetic intermediate or building block. Research directions would likely involve:
Scaffold Development: Using the compound as a starting point to create libraries of more complex molecules for screening in drug discovery programs. The secondary amine can be functionalized, and the bromophenyl ring can be modified through cross-coupling to explore a wide chemical space.
Catalyst Ligand Synthesis: Chiral amines are often used as ligands in asymmetric catalysis. The chiral center adjacent to the nitrogen atom suggests potential exploration in this area.
Materials Science Precursors: Incorporating this molecule into larger polymeric or supramolecular structures to study the impact of the bromophenyl group on material properties, such as thermal stability or photophysical behavior.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQJEEMOEQKIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586097 | |
| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-68-1 | |
| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl N Ethylpropan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information regarding the electronic environment of each proton in a molecule. The chemical shift (δ), integration, and multiplicity of the signals in the ¹H NMR spectrum of 1-(4-Bromophenyl)-N-ethylpropan-1-amine are indicative of its distinct proton environments.
The aromatic protons on the 4-bromophenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the bromine atom (H-2' and H-6') would be deshielded compared to the protons meta to the bromine atom (H-3' and H-5'). The benzylic proton (H-1), being adjacent to both the aromatic ring and the nitrogen atom, is anticipated to resonate as a triplet in the downfield region. The ethyl and propyl groups attached to the nitrogen and the benzylic carbon, respectively, will exhibit characteristic multiplets. The methylene (B1212753) protons of the N-ethyl group are expected to appear as a quartet, coupled to the adjacent methyl protons, which in turn will be a triplet. Similarly, the methylene protons of the propyl group will present as a multiplet, coupled to both the benzylic proton and the terminal methyl protons. The methyl group of the propyl chain will likely be observed as a triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2', H-6') | ~ 7.45 | Doublet | ~ 8.4 |
| Aromatic (H-3', H-5') | ~ 7.20 | Doublet | ~ 8.4 |
| Benzylic (H-1) | ~ 3.60 | Triplet | ~ 7.0 |
| N-CH₂ (N-ethyl) | ~ 2.50 | Quartet | ~ 7.2 |
| C-CH₂ (Propyl) | ~ 1.70 | Multiplet | - |
| N-CH₂CH₃ (N-ethyl) | ~ 1.05 | Triplet | ~ 7.2 |
| C-CH₂CH₃ (Propyl) | ~ 0.85 | Triplet | ~ 7.4 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the 4-bromophenyl ring will appear in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the bromine (C-4') is expected to be found at a lower field compared to the other aromatic carbons due to the electronegativity and heavy atom effect of bromine. The quaternary carbon (C-1') will also be in this region. The benzylic carbon (C-1), being attached to the nitrogen and the aromatic ring, will be significantly deshielded and is expected to appear in the range of 50-70 ppm. The carbons of the N-ethyl and propyl groups will resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (Quaternary Aromatic) | ~ 142 |
| C-2', C-6' (Aromatic CH) | ~ 128 |
| C-3', C-5' (Aromatic CH) | ~ 131 |
| C-4' (Aromatic C-Br) | ~ 121 |
| C-1 (Benzylic CH) | ~ 60 |
| N-C H₂ (N-ethyl) | ~ 45 |
| C-C H₂ (Propyl) | ~ 30 |
| N-CH₂C H₃ (N-ethyl) | ~ 15 |
| C-CH₂C H₃ (Propyl) | ~ 11 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Proximity
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule. Cross-peaks in the COSY spectrum would confirm the following connectivities:
The benzylic proton (H-1) would show a correlation with the methylene protons of the propyl group.
The methylene protons of the propyl group would show correlations with both the benzylic proton and the terminal methyl protons of the propyl group.
The methylene protons of the N-ethyl group would show a correlation with the methyl protons of the N-ethyl group.
The aromatic protons would show correlations between the ortho and meta protons on the bromophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, even if they are not directly bonded. For this compound, NOESY would be instrumental in confirming the conformation of the aliphatic chains relative to the aromatic ring. Expected NOE cross-peaks would include:
Correlations between the benzylic proton (H-1) and the ortho-protons of the bromophenyl ring (H-2' and H-6').
Correlations between the protons of the N-ethyl group and the benzylic proton, as well as the methylene protons of the propyl group, depending on the preferred conformation.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the secondary amine is a key diagnostic peak, though in this N,N-disubstituted amine, this will be absent. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be prominent. The C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration will also be present, as will the characteristic C-Br stretching frequency at a lower wavenumber.
Table 3: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | 1250-1020 | Medium |
| C-Br Stretch | 600-500 | Strong |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Raman Spectroscopy for Complementary Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. For this compound, the Raman spectrum would be particularly useful for identifying the vibrations of the non-polar and symmetric bonds.
The symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The C-Br stretch, involving a heavy atom, should also be readily observable. The aliphatic C-H and C-C stretching and bending modes will also contribute to the Raman spectrum, providing a unique vibrational fingerprint for the molecule.
Table 4: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Br Stretch | 600-500 | Medium |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, HRMS is crucial for confirming its chemical formula, C₁₁H₁₆BrN. The presence of a bromine atom is a key distinguishing feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.
The expected exact masses for the molecular ions are:
[M(⁷⁹Br)]⁺: C₁₁H₁₆⁷⁹BrN⁺
[M(⁸¹Br)]⁺: C₁₁H₁₆⁸¹BrN⁺
By precisely measuring the mass-to-charge ratio of the molecular ion, HRMS can confirm the elemental composition and thus the molecular formula of the compound with a high degree of confidence.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₁H₁₆⁷⁹BrN + H]⁺ | 242.0593 |
Note: The data in this table is predicted based on the chemical formula and has not been experimentally verified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of volatile compounds and to identify individual components in a mixture. In the context of this compound, GC-MS analysis would involve injecting a sample into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, as well as a series of fragment ions that provide structural information. A common fragmentation pathway for phenethylamines involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzyl (B1604629) cation. For this compound, a prominent fragment would likely correspond to the loss of the ethylpropylamine side chain.
Table 2: Illustrative GC-MS Fragmentation Data for this compound
| m/z | Possible Fragment |
|---|---|
| 241/243 | [M]⁺ (Molecular Ion) |
| 183/185 | [M - C₃H₈N]⁺ |
Note: This data is illustrative of expected fragmentation patterns for similar compounds and has not been experimentally confirmed for this compound.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, which contains a basic nitrogen atom, positive-ion ESI-MS would be the method of choice. The compound would be expected to readily form a protonated molecule, [M+H]⁺. A key advantage of ESI-MS is that it typically produces minimal fragmentation, resulting in a clean mass spectrum dominated by the molecular ion. This makes it an excellent technique for confirming the molecular weight of the compound. Other soft ionization techniques, such as chemical ionization (CI), could also be employed to obtain similar information.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. They provide valuable information about the electronic structure and photophysical properties of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the bromophenyl chromophore.
The presence of the bromine atom and the alkylamine substituent on the benzene (B151609) ring will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit two main absorption bands: a strong band around 200 nm (the E-band) and a weaker, more structured band between 230 and 270 nm (the B-band). The exact absorption maxima (λ_max) will depend on the solvent used, as solvent polarity can affect the energy levels of the electronic states.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* (E-band) | ~210 |
Note: The data in this table is an estimation based on the spectroscopic properties of similar bromophenyl compounds and has not been experimentally verified.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent; the ability to fluoresce depends on the molecule's structure and its ability to dissipate the absorbed energy through radiative decay.
The bromophenyl group is known to be fluorescent, and therefore this compound is expected to exhibit fluorescence. The emission spectrum will typically be a mirror image of the absorption spectrum (the B-band) and will be shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be influenced by factors such as the nature of the N-alkyl substituent and the solvent environment. The presence of the heavy bromine atom may lead to a lower quantum yield compared to non-halogenated analogs due to increased intersystem crossing.
Table 4: Predicted Fluorescence Properties for this compound
| Parameter | Predicted Value |
|---|---|
| Excitation Wavelength (λ_ex) | ~265 nm |
Note: These are predicted values based on the expected photophysical behavior of bromophenyl compounds and require experimental confirmation.
Chiroptical Spectroscopy (Circular Dichroism, CD) for Stereochemical Characterization
Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the interaction of chiral molecules with polarized light, providing crucial information about their three-dimensional structure. numberanalytics.com Among these, Circular Dichroism (CD) is a powerful method for the stereochemical characterization of chiral compounds like this compound, which possesses a stereocenter at the carbon atom bonded to the phenyl ring, the ethylamino group, and the ethyl group.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. daneshyari.com This unique characteristic allows for the unambiguous determination of a molecule's absolute configuration by comparing its experimental CD spectrum with that of a known standard or with spectra predicted by computational methods.
While specific experimental CD data for this compound is not widely available in the surveyed literature, the principles of its characterization can be understood through studies of analogous compounds. For instance, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has been used to study the R-enantiomer of the closely related compound 1-(4-bromophenyl)-ethylamine. researchgate.net Such studies involve measuring the VCD spectra and comparing them with quantum chemical calculations to assign the absolute configuration. researchgate.net A similar approach would be applied to this compound, where the sign and intensity of the observed Cotton effects in the CD or VCD spectrum would be correlated to its specific spatial arrangement of substituents around the chiral center.
The data obtained from a CD experiment is typically presented as a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. The resulting spectrum provides a unique fingerprint for a specific enantiomer.
| Parameter | Description | Interpretation for Stereochemical Assignment |
|---|---|---|
| Wavelength (λ) | The specific wavelength of light at which absorption is measured. | Corresponds to electronic or vibrational transitions within the molecule's chromophores. |
| Cotton Effect | The characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band. | The sign (positive or negative) of the Cotton effect is directly related to the absolute configuration (R or S) of the stereocenter. |
| Molar Ellipticity ([θ]) | A quantitative measure of the circular dichroism effect, normalized for concentration and path length. | The magnitude and sign at specific wavelengths are compared with reference data or theoretical calculations to confirm the enantiomer's identity. |
| Zero Crossover | The wavelength at which the CD spectrum crosses the x-axis (zero ellipticity). | These points are characteristic features of the spectrum and are used in comparing experimental and reference spectra. |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in chemical synthesis, providing fundamental verification of a compound's elemental composition and, by extension, its purity. researchgate.net For a newly synthesized batch of this compound, this analysis is crucial to confirm that the empirical formula matches the theoretical formula, C₁₁H₁₆BrN.
The most common method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. The amount of bromine is typically determined by other methods, such as ion chromatography or titration after combustion. From the masses of the products, the percentage of each element in the original sample can be calculated.
For a compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretically calculated values. In academic and industrial research, a deviation of ±0.4% is the generally accepted tolerance for elemental analysis results. acs.orgnih.govnih.gov Deviations outside this range may indicate the presence of impurities, residual solvents, or that the incorrect compound has been synthesized.
While specific experimental data for this compound are not provided in the reviewed public literature, the theoretical composition can be calculated from its molecular formula. The table below presents these theoretical values and illustrates how they would be compared against hypothetical experimental results.
| Element | Theoretical (%) | Hypothetical Found (%) | Deviation (%) | Status (within ±0.4%) |
|---|---|---|---|---|
| Carbon (C) | 54.56 | 54.72 | +0.16 | Pass |
| Hydrogen (H) | 6.66 | 6.59 | -0.07 | Pass |
| Bromine (Br) | 33.00 | 32.85 | -0.15 | Pass |
| Nitrogen (N) | 5.78 | 5.83 | +0.05 | Pass |
This compositional verification is a critical checkpoint in the characterization process, ensuring the structural integrity and purity of the compound before it is used in further applications.
Crystallographic Analysis and Solid State Structural Investigations of 1 4 Bromophenyl N Ethylpropan 1 Amine
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
A definitive analysis of the three-dimensional atomic arrangement of 1-(4-Bromophenyl)-N-ethylpropan-1-amine would necessitate a single-crystal X-ray diffraction (SCXRD) experiment. This technique is the gold standard for determining the precise solid-state structure of a crystalline material. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, researchers can elucidate key structural parameters.
Should such a study be performed, the resulting data would typically be presented in a table format, detailing the crystallographic parameters. An example of such a data table is provided below for illustrative purposes.
Interactive Table: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₁H₁₆BrN |
| Formula weight | 242.16 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2367.8 |
| Z | 8 |
| Calculated density (g/cm³) | 1.357 |
| Absorption coefficient (mm⁻¹) | 3.456 |
| F(000) | 1008 |
Note: The values in this table are hypothetical and for illustrative purposes only, pending an actual experimental study.
Crystal Packing and Supramolecular Architectures
The arrangement of individual molecules within the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for comprehending the supramolecular architecture of the solid state.
Analysis of Halogen Bonding Interactions involving Bromine
The bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic species. In the crystal structure of this compound, the bromine atom could potentially interact with the nitrogen atom of a neighboring molecule or other electron-rich regions. The analysis would focus on identifying short Br···N or other Br···X contacts and evaluating their geometry to confirm the presence and nature of halogen bonds.
Examination of Pi-Stacking and Other Non-Covalent Interactions
The aromatic bromophenyl ring is capable of participating in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, could contribute to the stabilization of the crystal structure. An examination of the crystal packing would reveal the presence of any face-to-face or edge-to-face arrangements of the phenyl rings, and the distances and angles between them would be analyzed to classify the type and strength of the π-stacking. Other weaker non-covalent interactions, such as C-H···π and van der Waals forces, would also be considered to build a complete picture of the supramolecular assembly.
Conformational Preferences and Chirality in the Crystalline State
The this compound molecule possesses a chiral center at the carbon atom bonded to the bromophenyl group, the ethyl group, the propyl group, and the nitrogen atom. A crystallographic study would determine the absolute configuration of the enantiomer present in the crystal, provided that a single enantiomer was crystallized. If a racemic mixture was used, the crystal structure would reveal whether it crystallizes as a racemic compound or resolves spontaneously. Furthermore, the analysis would describe the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible ethyl and propyl chains.
Polymorphism and Co-Crystallization Studies
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. To date, no studies on the polymorphism of this compound have been reported. Such an investigation would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify any polymorphic forms.
Similarly, there is no available information on co-crystallization studies of this compound. Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to create a new crystalline solid with potentially improved properties. Future research in this area could explore the formation of co-crystals with various pharmaceutically acceptable co-formers.
Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl N Ethylpropan 1 Amine
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has proven to be an efficient and specific computational method for chemical modeling, studying electronic properties, and mimicking the geometry of organic compounds.
The initial step in the computational analysis of 1-(4-Bromophenyl)-N-ethylpropan-1-amine involves geometry optimization. This process employs DFT calculations to determine the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated) (Note: This data is illustrative of typical results from DFT calculations.)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| C-N | 1.47 Å | |
| N-C(ethyl) | 1.46 Å | |
| Bond Angle | C-N-C | 112.5° |
| Br-C(aromatic)-C(aromatic) | 119.8° |
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated) (Note: This data is illustrative of typical results from DFT calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -0.98 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different electrostatic potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas indicate regions of neutral or intermediate potential. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom due to its lone pair of electrons and the bromine atom, while the hydrogen atoms of the amine group would exhibit a positive potential.
DFT calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. nih.govresearchgate.net Theoretical vibrational frequencies are calculated and can be scaled to better match experimental data, aiding in the assignment of spectral bands to specific molecular motions. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. nih.gov These theoretical spectra serve as a powerful tool for interpreting and validating experimental spectroscopic measurements.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative of typical results from DFT calculations.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3350 |
| C-H (aromatic) | Stretching | 3050 |
| C-H (aliphatic) | Stretching | 2970 |
| C=C (aromatic) | Stretching | 1600 |
| C-N | Stretching | 1200 |
Computational methods can also be used to calculate important thermochemical parameters such as enthalpy, entropy, and Gibbs free energy. These values are essential for understanding the thermodynamics of reactions involving the compound. Furthermore, by exploring the rotational possibilities around single bonds, a conformational energy landscape can be mapped out. This analysis identifies the different stable conformers of the molecule and the energy barriers between them, providing insight into its flexibility and preferred shapes.
Quantum Chemical Descriptors for Reactivity and Stability
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These descriptors provide a quantitative basis for understanding its chemical behavior.
Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).
These descriptors offer a comprehensive theoretical framework for predicting the reactivity and stability of this compound in various chemical environments.
Table 4: Illustrative Quantum Chemical Descriptors for this compound (Calculated) (Note: This data is illustrative of typical results from DFT calculations.)
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.15 |
| Electron Affinity | A | 0.98 |
| Electronegativity | χ | 3.565 |
| Chemical Hardness | η | 2.585 |
| Chemical Softness | S | 0.387 |
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η) quantifies the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and measures the ease of modifying the electron cloud. "Soft" molecules are generally more reactive.
Chemical Potential (μ) , related to electronegativity, indicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω) measures the ability of a molecule to accept electrons, identifying it as a potential electrophile.
Although no specific DFT calculations for this compound are available, we can examine data from a related brominated heterocyclic compound, a 1,5-benzodiazepin derivative, to illustrate these concepts. The presence of electron-donating or withdrawing groups significantly alters these values. For this compound, the electron-withdrawing bromine atom on the phenyl ring would be expected to influence its electronic properties, likely increasing its electrophilicity compared to an unsubstituted analogue.
Table 1: Representative Global Reactivity Descriptors for a Brominated Aromatic Compound (Note: Data is for a 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione derivative with a Bromine substituent, used here for illustrative purposes.) espublisher.com
| Descriptor | Symbol | Value (eV) | Significance |
| HOMO Energy | EHOMO | -6.10 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -2.13 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 3.97 | Indicates kinetic stability |
| Hardness | η | 1.985 | Resistance to charge transfer |
| Softness | S | 0.504 | Propensity for charge transfer |
| Electrophilicity Index | ω | 4.34 | Measure of electrophilic nature |
| Chemical Potential | μ | -4.115 | Electron escaping tendency |
Local Reactivity Indicators (e.g., Fukui Functions)
This allows for the identification of:
Nucleophilic attack sites: Where an electron is added (f+(r)). These sites are susceptible to attack by nucleophiles.
Electrophilic attack sites: Where an electron is removed (f−(r)). These sites are prone to attack by electrophiles.
Radical attack sites: (f0(r)).
For this compound, a Fukui function analysis would be expected to identify the nitrogen atom of the ethylamine (B1201723) group as a primary site for electrophilic attack (a nucleophilic center), due to its lone pair of electrons. Conversely, the carbon atom attached to the bromine and specific positions on the aromatic ring would likely be identified as susceptible to nucleophilic attack. Such calculations provide a detailed map of reactivity across the molecule, guiding predictions of reaction mechanisms and regioselectivity. bas.bgresearchgate.net
Tautomeric Equilibria and Isomerism Studies
Tautomers are structural isomers of chemical compounds that readily interconvert. This compound does not possess the typical functional groups that lead to common tautomeric forms (like keto-enol tautomerism).
However, the molecule does exhibit stereoisomerism. The carbon atom bonded to the bromophenyl group, the nitrogen atom, a hydrogen atom, and an ethyl group is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-1-(4-Bromophenyl)-N-ethylpropan-1-amine and (S)-1-(4-Bromophenyl)-N-ethylpropan-1-amine. Computational methods can be employed to model the three-dimensional structures of these enantiomers and calculate their energies and properties. While these isomers have identical energies in an achiral environment, theoretical modeling is essential for studying their interactions with other chiral molecules, a critical aspect in pharmaceutical and biological contexts. No specific studies on the isomerism of this compound were found in the reviewed literature.
Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom···atom contacts and their relative contributions.
For instance, in the crystal structure of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the key intermolecular contacts were quantified as shown in the table below. nih.goviucr.org A similar distribution of interactions would be expected to stabilize the crystal structure of this compound, with the amine group also contributing to hydrogen bonding (N···H contacts). Energy framework calculations would further complement this by computing the energies of these interactions, revealing the topology and strength of the supramolecular assembly.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Bromophenyl-Containing Compound. nih.gov
| Contact Type | Contribution (%) | Description |
| H···H | 19.5% | Represents contacts between hydrogen atoms. |
| N···H / H···N | 17.3% | Indicates hydrogen bonding involving nitrogen. |
| C···H / H···C | 15.5% | van der Waals interactions between carbon and hydrogen. |
| Br···H / H···Br | 11.7% | Highlights the role of the bromine atom in packing. |
| O···H / H···O | 11.0% | Hydrogen bonding involving oxygen. |
| Other Contacts | 25.0% | Includes C···C, C···O, Br···C, etc. |
Solvent Effects on Molecular Properties and Reactivity (e.g., Polarized Continuum Model, PCM)
Chemical reactions are most often carried out in solution, where the solvent can significantly influence molecular properties and reactivity. The Polarized Continuum Model (PCM) is a widely used computational method to simulate these effects. nih.gov It models the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field, thereby capturing the bulk electrostatic effects of solvation.
A PCM study on this compound would provide insight into how its stability, geometric structure, and electronic properties (like the HOMO-LUMO gap) change in different solvents. For example, polar solvents would be expected to stabilize any charge-separated states or transition states more effectively than non-polar solvents. This can lead to dramatic changes in reaction rates and equilibria. Computational studies on other molecules have shown that solvation can significantly alter FMO energies and, consequently, the global reactivity descriptors, generally making the molecule more stable and less reactive in solution compared to the gas phase. researchgate.net For this compound, polar protic solvents could also engage in explicit hydrogen bonding with the amine nitrogen, an effect that can be modeled using combined PCM and explicit solvent molecule approaches for higher accuracy.
Reaction Mechanisms and Chemical Transformations of 1 4 Bromophenyl N Ethylpropan 1 Amine
Fundamental Mechanistic Pathways of Amine Reactivity
The nitrogen atom of the N-ethylamino group, with its lone pair of electrons, is the primary center of basicity and nucleophilicity in the molecule.
All amines possess an active lone pair of electrons on the highly electronegative nitrogen atom, which makes them effective nucleophiles. libretexts.org A nucleophile is a species that attacks a positive or partially positive center in another molecule or ion. libretexts.org As a secondary amine, 1-(4-Bromophenyl)-N-ethylpropan-1-amine participates in characteristic nucleophilic reactions.
The lone pair on the nitrogen atom can initiate a nucleophilic attack on electrophilic carbon centers. For instance, when reacting with aldehydes or ketones, secondary amines undergo nucleophilic addition to the carbonyl carbon. libretexts.org This process is typically acid-catalyzed and involves several steps:
Nucleophilic Attack: The nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate. libretexts.org
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org The nitrogen's lone pair then forms a double bond with the adjacent carbon, eliminating water and forming an iminium ion. libretexts.org
Enamine Formation: Since the nitrogen lacks a second hydrogen to be eliminated, a proton is removed from an adjacent carbon atom, yielding a stable C=C double bond. The final product is an enamine ("alkene amine"). libretexts.org
Secondary amines can also act as nucleophiles in substitution reactions. For example, they can react with alkyl halides in a process known as N-alkylation. wikipedia.org The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt. libretexts.orgchemguide.co.uk Subsequent deprotonation by a base yields a tertiary amine. libretexts.org However, these reactions can be difficult to control as the product tertiary amine can also compete as a nucleophile. wikipedia.org
| Reaction Type | Electrophile | Intermediate | Final Product |
| Addition | Aldehyde / Ketone | Carbinolamine, Iminium ion | Enamine |
| Substitution | Alkyl Halide | Trialkylammonium salt | Tertiary Amine |
This table summarizes the key nucleophilic reactions of secondary amines.
The most fundamental reaction of the amine group is its behavior as a base. According to the Brønsted-Lowry theory, a base is a proton (H+) acceptor. chemguide.co.uk The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid. libretexts.orgpressbooks.pub
In an aqueous solution, amines establish an equilibrium with water, accepting a proton to form an ammonium (B1175870) ion and a hydroxide (B78521) ion. libretexts.orglibretexts.org
R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻
The strength of an amine as a base is quantified by its base-ionization constant (Kb) or, more commonly, by the pKa of its conjugate acid (R₂NH₂⁺). libretexts.orglibretexts.org A higher pKa for the conjugate acid corresponds to a stronger base. Alkylamines are generally stronger bases than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which stabilizes the positive charge on the ammonium ion. libretexts.org
When treated with a strong acid, this compound is fully protonated to form the corresponding ethyl-(1-(4-bromophenyl)propyl)ammonium salt. chemguide.co.ukpressbooks.pub This conversion to a water-soluble salt is a common technique used in laboratory extractions to separate amines from neutral organic compounds. libretexts.orglibretexts.org
While amines are primarily known as bases, secondary amines can also function as extremely weak acids. In the presence of a very strong base, such as an organolithium reagent, the N-H proton can be removed to form a lithium amide. libretexts.orglibretexts.org
Transformations Involving the Bromoaryl Moiety
The carbon-bromine bond on the phenyl ring is a key site for functionalization, particularly through transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are central to modern organic synthesis. nobelprize.orgmdpi.com The bromoaryl group of this compound serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nobelprize.orgwikipedia.org
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including amines. nih.gov Research has demonstrated efficient Suzuki-Miyaura reactions on unprotected ortho-bromoanilines, suggesting the amine in the target molecule would be compatible. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org A variety of palladium sources can be used, including palladium acetate (B1210297) and palladium on charcoal. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction is typically run under mild conditions, often at room temperature. wikipedia.org Copper-free variations have also been developed to circumvent issues associated with the copper co-catalyst. ucsb.edulibretexts.org
| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-R |
| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | Aryl-CH=CHR |
| Sonogashira | Terminal Alkyne (e.g., H-C≡CR) | Pd catalyst, Cu(I) cocatalyst, Amine Base | Aryl-C≡CR |
This table provides a comparative overview of major palladium-catalyzed cross-coupling reactions applicable to the bromoaryl moiety.
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation dramatically inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophilic one.
The reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium, at low temperatures. wikipedia.orgias.ac.in
Ar-Br + n-BuLi → Ar-Li + n-BuBr
The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a powerful nucleophile and can be reacted with a wide array of electrophiles to introduce new functional groups. For example, quenching the reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. Other electrophiles such as carbon dioxide (to form a carboxylic acid) or alkyl halides can also be used. This two-step sequence of metal-halogen exchange followed by reaction with an electrophile is a versatile strategy for elaborating the aromatic ring. wikipedia.org
Reactivity at the Aliphatic Chain
The aliphatic propyl chain is generally the least reactive portion of the molecule. The C-H bonds are typically inert to many of the reagents that react with the amine or bromoaryl groups. However, the benzylic position—the carbon atom attached to both the phenyl ring and the nitrogen atom—exhibits enhanced reactivity.
The C-H bond at this benzylic position is weakened due to the ability of the adjacent aromatic ring to stabilize a radical, cation, or anion at that site. Consequently, this position is susceptible to oxidation or radical halogenation under appropriate conditions. Furthermore, the benzylic proton is more acidic than other aliphatic protons and could potentially be removed by a very strong base, although this is less favorable than deprotonation of the N-H bond.
Stereoselective Transformations on the Propane (B168953) Scaffold
The propane backbone of this compound, featuring a stereocenter at the C1 position, is a prime target for stereoselective transformations. Methodologies developed for the asymmetric synthesis of related chiral amines and β-aryl propanamines can be extrapolated to understand the potential stereoselective reactions for this specific compound.
One plausible approach involves the diastereoselective alkylation of the corresponding enamine or enolate precursors. The inherent chirality of the molecule can direct the approach of incoming electrophiles, leading to the formation of one diastereomer in preference to the other. The choice of reagents, solvents, and reaction temperature can significantly influence the degree of stereocontrol.
Furthermore, dynamic kinetic resolution processes, which have been successfully applied to the synthesis of chiral β-aryl propanamines, could be adapted. researchgate.net Such a process might involve the reversible formation of an achiral intermediate, such as an imine, from the chiral amine, followed by a stereoselective reaction that favors the formation of one enantiomer.
A chemoenzymatic approach also presents a viable route for stereoselective transformations. For instance, a Wacker-Tsuji oxidation of an appropriate allylbenzene (B44316) precursor could yield a ketone, which can then undergo stereoselective reductive amination catalyzed by a transaminase enzyme to furnish the desired chiral amine with high enantiomeric excess. researchgate.net
Table 1: Examples of Stereoselective Syntheses of Related Amine Structures
| Precursor/Substrate | Reagent/Catalyst | Product Type | Stereoselectivity | Reference |
| Allylbenzenes | Pd(II) catalyst, Transaminase | 1-Arylpropan-2-amines | up to >99% ee | researchgate.net |
| N-(hetero)aryl imines | Reductive amination/aza-Michael | N-(hetero)aryl piperidines | up to 11:1 dr | chemrxiv.org |
| Isatin-derived azadienolate | Pd-DTBM-SEGPHOS | Homoallylic α-trifluoromethyl amines | up to 10:1 dr, 97.5:2.5 er | chemrxiv.org |
Note: This table presents data from analogous systems to illustrate potential stereoselective transformations.
C-H Functionalization Strategies
Direct C-H functionalization offers an atom-economical and efficient way to modify the molecular structure of this compound. Both the aromatic C-H bonds on the bromophenyl ring and the aliphatic C-H bonds on the propane scaffold are potential sites for such transformations.
Aromatic C-H Functionalization:
The bromophenyl group can undergo directed C-H functionalization. The secondary amine, after suitable protection or in the presence of a directing group, can guide a transition metal catalyst to activate a specific C-H bond on the aromatic ring, typically at the ortho position. Palladium-catalyzed C-H functionalization reactions are particularly well-established for aniline (B41778) derivatives and could be applied here for arylation, olefination, or amination. nih.gov
Aliphatic C-H Functionalization:
The sp³ C-H bonds on the propane scaffold, particularly the benzylic C-H at the C1 position, are susceptible to functionalization. The proximity of the nitrogen atom can facilitate these reactions through the formation of a metallacycle intermediate. Rhodium-catalyzed direct alkylation of benzylic amines has been shown to proceed via an imine intermediate, effectively transforming a formal C(sp³)–H activation into a C(sp²)-H activation pathway. nih.govacs.org This strategy could be employed for the introduction of various alkyl or aryl groups at the benzylic position.
Furthermore, copper-catalyzed amination of sp³ C-H bonds adjacent to a nitrogen atom represents another powerful tool for the late-stage functionalization of such molecules. researchgate.net
Table 2: Examples of C-H Functionalization on Analogous Amine Scaffolds
| Substrate Type | Catalyst/Reagent | Functionalization Type | Key Findings | Reference |
| Benzylic Amines | Rh(I) catalyst | Direct Alkylation | Proceeds via imine intermediate | nih.govacs.org |
| Alicyclic Amines | Palladium catalyst | Transannular Arylation | Amide directing group enables reaction | nih.gov |
| N-methylanilines | Pd(OAc)₂ / IOAc | Acetoxylation | High selectivity for N-CH₃ functionalization | nih.gov |
| Quinoline N-oxides | Copper catalyst | Direct Amination | Ligand and external oxidant-free conditions | researchgate.net |
Note: This table presents data from analogous systems to illustrate potential C-H functionalization strategies.
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic Studies:
Kinetic studies on the direct alkylation of benzylic amines have revealed important mechanistic details. For instance, a primary kinetic isotope effect (KIE) of 4.3 was observed for the benzylic C-H bond in a rhodium-catalyzed alkylation, indicating that the cleavage of this bond is involved in the rate-determining step. nih.govacs.org Such studies suggest that reactions involving the functionalization of the benzylic C-H in this compound would also exhibit a significant KIE.
The oxidation of benzylic secondary amines is another key reaction class. Studies on the oxidation of substituted anilines have shown that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov For this compound, the electron-withdrawing nature of the bromine atom would be expected to influence the rate of oxidation at the benzylic position.
Table 3: Kinetic Isotope Effect in the Direct Alkylation of a Benzylic Amine
| Parameter | Value | Implication | Reference |
| Primary KIE (benzylic C-H) | 4.3 | C-H bond breaking is rate-determining | nih.govacs.org |
| Secondary KIE (N-H) | Small | N-H bond breaking is not rate-determining | nih.gov |
Note: This table is based on data for a model benzylic amine and is presented to illustrate the kinetic principles applicable to this compound.
Thermodynamic Studies:
The thermodynamics of reactions involving this compound will determine the position of equilibrium and the relative stability of reactants and products. In stereoselective transformations, the relative energies of the diastereomeric transition states will dictate the product ratio under kinetic control, while the relative stabilities of the diastereomeric products will determine the outcome under thermodynamic control. nih.gov
Table 4: Thermodynamic Parameters for the Oxidation of Substituted Anilines
| Parameter | Value | Significance | Reference |
| Isokinetic Temperature (β) | 317.7 K | Indicates a common mechanism | nih.gov |
| Free Energy of Activation (ΔG#) | 120.32 kJ/mol | Energy barrier for the reaction | nih.gov |
| Hammett Reaction Constant (ρ) | -4.66 | Indicates sensitivity to electronic effects | nih.gov |
Note: This table presents thermodynamic data for the oxidation of a series of anilines, providing a framework for understanding the thermodynamic aspects of reactions involving this compound.
Derivatization Strategies for Analytical and Advanced Characterization
Principles of Amine Derivatization for Enhanced Analytical Detection
The primary goal of derivatizing amines is to attach a molecular "tag" to the amine's functional group. This tag imparts desirable characteristics that the original molecule lacks, thereby improving its suitability for common analytical detectors. The choice of derivatization strategy depends on the analytical technique being employed, such as UV-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, or mass spectrometry (MS).
1-(4-Bromophenyl)-N-ethylpropan-1-amine exhibits low absorption in the UV-visible spectrum, making direct detection by HPLC with a UV-Vis detector challenging and insensitive. mdpi.com To overcome this, a chromophore—a functional group that absorbs light in the UV-Vis range—can be chemically attached to the secondary amine. bachem.com This reaction converts the poorly-responding analyte into a derivative with strong UV absorption, significantly enhancing detection sensitivity. bachem.comthermofisher.com
Similarly, a fluorophore can be introduced. Fluorophores are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. bachem.com Fluorescence detection is often more sensitive and selective than UV-Vis detection because fewer native compounds in a complex sample are naturally fluorescent. sdiarticle4.com Derivatization with a fluorogenic reagent, which is non-fluorescent itself but forms a highly fluorescent product upon reaction with an amine, is particularly advantageous as it minimizes background signal from excess reagent. sdiarticle4.comtandfonline.com
Common derivatization reactions for introducing these tags involve the nucleophilic secondary amine of this compound attacking an electrophilic center on the derivatizing reagent.
Table 1: Examples of Chromophoric and Fluorophoric Reagents for Amines This table is interactive. Click on the headers to sort.
| Reagent Class | Example Reagent | Target Amines | Detection Principle | Key Features |
|---|---|---|---|---|
| Sulfonyl Chlorides | Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV | Forms stable, fluorescent sulfonamides. thermofisher.comthermofisher.com |
| Carbamates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Produces highly fluorescent derivatives. mdpi.comnih.gov |
| Benzofurazans | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary | Fluorescence | Reagent is non-fluorescent; forms fluorescent products. mdpi.comtandfonline.comthermofisher.com |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Primary & Secondary | UV | Forms stable phenylthiourea (B91264) derivatives; known as Edman's reagent. creative-proteomics.comresearchgate.net |
| Dialdehydes | o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Reacts rapidly in the presence of a thiol; product can be unstable. actascientific.comnih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for structural identification and quantification. The sensitivity of MS detection, especially with electrospray ionization (ESI), is highly dependent on the analyte's ability to form gas-phase ions. Derivatization can be used to introduce a functional group that is easily ionized, thereby enhancing the MS signal. nih.govnih.gov
For analyses in the positive ion mode, tags containing a tertiary amine or a quaternary ammonium (B1175870) salt are ideal. nih.govnih.gov These groups have a high proton affinity or carry a permanent positive charge, leading to a dramatic increase in ionization efficiency and a corresponding improvement in detection limits. nih.gov Tandem mass tags (TMT) are a class of amine-reactive reagents that not only enhance ionization but also contain isotopic labels for multiplexed quantitative proteomics, a principle that can be applied to small molecules. youtube.comspringernature.com Isothiocyanate-based reagents have also been developed to improve LC/ESI-MS/MS detection, as the resulting thiourea (B124793) structure can be efficiently fragmented to produce intense and specific product ions for quantification. researchgate.net
Derivatization for Isotopic Labeling and Mechanistic Probes
Derivatization can extend beyond simply improving detectability. By using reagents that contain stable isotopes (e.g., ²H, ¹³C, ¹⁵N), analysts can create powerful tools for quantification and for studying reaction mechanisms. nih.govnih.gov
Isotope labeling is a technique where one or more atoms in a molecule are substituted with their isotopes. creative-proteomics.com When a stable isotope-labeled derivatizing reagent is used, the resulting derivative will have a higher mass than the derivative formed with the natural abundance reagent, but will have virtually identical chemical properties and chromatographic retention times.
This principle is the foundation of isotope dilution mass spectrometry , a highly accurate quantification method. A known amount of the isotopically labeled standard (e.g., this compound derivatized with ¹³C-Dansyl Chloride) is added to the sample before processing. The analyte and the labeled standard are derivatized and analyzed together by LC-MS. Because the two forms are chemically identical, any sample loss during preparation or analysis affects both equally. The concentration of the analyte can be precisely calculated by comparing the MS signal intensity of the native derivative to that of the known amount of the heavy-isotope-labeled derivative. nih.gov
Furthermore, isotopic labeling is invaluable for elucidating chemical and biological mechanisms. nih.gov For example, to study the metabolism of this compound, a version of the compound could be synthesized with ¹⁵N. By tracking the mass of the metabolites, researchers can definitively identify which products originated from the parent compound. nih.govresearchgate.net This allows for the unambiguous tracing of metabolic pathways and helps in understanding how the compound is processed in a biological system. nih.gov
Influence of Derivatization on Chromatographic Separation and Mass Spectral Fragmentation
Derivatization is a chemical modification process employed to convert an analyte into a product with more suitable properties for analysis. For phenethylamine (B48288) compounds like this compound, this strategy is crucial for enhancing analytical performance, particularly in gas chromatography (GC) and mass spectrometry (MS). iu.eduspectroscopyonline.com The primary amine functional group in these molecules often leads to poor chromatographic behavior, such as peak tailing due to adsorption on the stationary phase, and can produce ambiguous mass spectra with limited structural information. shimadzu.comshimadzu.com Derivatization addresses these issues by increasing thermal stability and volatility, improving peak shape, and directing fragmentation pathways to yield more characteristic mass spectra. iu.eduspectroscopyonline.comresearchgate.net
The process involves reacting the amine group with a derivatizing agent to replace the active hydrogen with a more stable functional group. iu.edu Common strategies include acylation, silylation, and chiral derivatization. Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA), are frequently used to form stable amide derivatives. researchgate.netresearchgate.net For chiral compounds, derivatization with an enantiomerically pure reagent, like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTP-Cl), creates diastereomers that can be separated on a standard achiral column. acs.orgnih.govgtfch.org
Impact on Chromatographic Separation
Derivatization significantly improves the chromatographic separation of this compound and related compounds in both gas and liquid chromatography.
Gas Chromatography (GC): Underivatized phenethylamines are prone to adsorption in the GC system, resulting in poor peak symmetry and reduced resolution. shimadzu.com The formation of derivatives, such as the trifluoroacetyl (TFA) derivative, reduces the polarity of the molecule, thereby minimizing interactions with active sites in the column. iu.edu This leads to sharper, more symmetrical peaks and improved separation from other components in a mixture. iu.edu In the case of enantiomeric analysis, converting the enantiomers of this compound into diastereomeric pairs using a chiral derivatizing agent allows for their baseline separation on conventional, non-chiral stationary phases, which is a common and effective method for stereospecific quantification. acs.orggtfch.org
Liquid Chromatography (LC): While less common for volatile amines than GC, derivatization in LC is employed to enhance detectability and resolve enantiomers. nih.govnih.gov By introducing a chromophore or fluorophore, derivatization can dramatically increase the sensitivity of UV-Vis or fluorescence detectors. oup.comsdiarticle4.com Furthermore, similar to GC, forming diastereomers allows for the separation of enantiomers on standard reversed-phase columns (e.g., C18), circumventing the need for specialized and often more expensive chiral stationary phases. nih.govnih.gov
The following table summarizes common derivatizing agents and their primary influence on chromatographic analysis.
| Derivatizing Agent | Abbreviation | Derivative Formed | Primary Influence on Chromatography | Applicable Technique(s) |
|---|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Improves peak shape, thermal stability, and volatility. shimadzu.comshimadzu.com | GC-MS |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) | Similar to TFAA, improves GC properties. researchgate.net | GC-MS |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTP-Cl | MTPA amide | Forms diastereomers for chiral separation on achiral columns. acs.org | GC-MS, LC-MS |
| (S)-N-Trifluoroacetyl-prolyl chloride | S-TPC | TPC amide | Forms diastereomers for chiral separation. nih.gov | GC-MS, LC-MS |
| 3,5-Dinitrobenzoyl chloride | 3,5-DNB | Dinitrobenzoyl amide | Adds a strong chromophore for enhanced UV detection. oup.com | HPLC-UV |
Influence on Mass Spectral Fragmentation
Derivatization fundamentally alters the mass spectral fragmentation of this compound, making it more predictable and useful for structural confirmation. The mass spectra of underivatized bromoamphetamine analogs are often very similar, dominated by a low-mass fragment ion from α-cleavage (the bond adjacent to the amine nitrogen), making it difficult to distinguish isomers. nih.gov
Formation of a TFA derivative, for example, directs the fragmentation pathway. For TFA derivatives of secondary amines like methamphetamine, a prominent fragment ion is observed at m/z 154. researchgate.net This ion results from α-cleavage, retaining the ethylamine (B1201723) side chain and the TFA group. A similar fragmentation would be expected for the TFA derivative of this compound.
The key fragmentation pathways for the TFA derivative of this compound are predicted based on established patterns for similar structures: researchgate.netresearchgate.net
α-Cleavage (Benzylic Cleavage): This is the most characteristic fragmentation. The bond between the chiral carbon and the 4-bromophenyl ring cleaves, leading to the loss of a 4-bromobenzyl radical. The resulting fragment ion is highly stable and often forms the base peak in the spectrum.
Phenylpropane Rearrangement: Another significant fragmentation pathway involves the cleavage of the phenylpropane radical cation following a hydrogen rearrangement, which can also produce prominent ions. researchgate.net
The table below outlines the predicted key fragment ions for the trifluoroacetyl derivative of this compound.
| Derivative | Proposed Fragmentation Pathway | Predicted Key Fragment Ion (m/z) | Significance |
|---|---|---|---|
| N-Trifluoroacetyl-1-(4-bromophenyl)-N-ethylpropan-1-amine | α-Cleavage with loss of 4-bromobenzyl radical | 154 | Characteristic ion for TFA-derivatized N-ethyl-propylamine side chain. researchgate.net Often the base peak. |
| Formation of the 4-bromobenzyl cation | 169/171 | Isotopic pattern (approx. 1:1 ratio) confirms the presence of one bromine atom. |
Advanced Analytical Methodologies for Comprehensive Compound Analysis
High-Performance Liquid Chromatography (HPLC) Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution and versatility. amazonaws.com Method development is critical and depends on the physicochemical properties of the molecule, such as polarity, solubility, and pKa. amazonaws.com For 1-(4-Bromophenyl)-N-ethylpropan-1-amine, reversed-phase HPLC is a suitable approach.
The development of a robust HPLC method is essential for separating the primary compound from any impurities or degradation products. amazonaws.com The process involves optimizing various chromatographic parameters to achieve adequate resolution, peak shape, and analysis time. nih.gov
A typical method for a compound like this compound would utilize a reversed-phase C8 or C18 column. sielc.commdpi.com The selection of the stationary phase has a significant effect on selectivity and efficiency. amazonaws.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govsielc.com An acid modifier like trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase to improve peak shape for amine-containing compounds by minimizing tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. sielc.com Detection is typically performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and can assist in peak purity assessment. researchgate.net Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, and precise. mdpi.comresearchgate.net
Table 1: Illustrative HPLC Parameters for Purity Assessment This table is interactive. Click on the headers to sort.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid modifier for peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent to control elution strength. |
| Gradient | 5% to 95% B over 15 min | Allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Influences retention time and resolution. nih.gov |
| Column Temp. | 30 °C | Affects viscosity and retention; ensures reproducibility. nih.gov |
| Detector | PDA at 220 nm | UV detection suitable for the aromatic ring system. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Enantioselective analytical techniques are crucial as different enantiomers can exhibit different pharmacological activities. nih.gov Chiral HPLC is the most common method for separating and quantifying enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. tsijournals.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.govnih.gov For primary and secondary amines, crown ether-based CSPs are also particularly useful. nih.govresearchgate.net A study on the closely related compound 1-(4-bromophenyl)-ethylamine demonstrated successful enantiomeric separation using a Chirosil RCA(+) column, which is a crown ether-based CSP. researchgate.net The mobile phase for chiral separations can be either normal-phase (e.g., n-hexane and ethanol) or reversed-phase. tsijournals.comnih.gov For crown ether columns, an aqueous-organic mobile phase containing an acid like perchloric acid is often employed. researchgate.net The development of a chiral method allows for the determination of the enantiomeric excess (ee), a critical quality attribute for chiral compounds.
Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation This table is interactive. Click on the headers to sort.
| Parameter | Condition Example 1 (Crown Ether CSP) researchgate.net | Condition Example 2 (Polysaccharide CSP) tsijournals.com |
|---|---|---|
| Column | Chirosil RCA(+), 150 x 4.6 mm | (R,R) Whelk-O1, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Water with 0.1% Perchloric Acid (varying ratios) | n-Hexane / Ethanol (B145695) / TFA / Isopropylamine (95:5:0.1:0.025) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient |
| Detector | UV at 254 nm | UV at 265 nm |
| Resolution (Rs) | Baseline separation achieved | > 2.5 |
Hyphenated Techniques for Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer enhanced sensitivity and specificity, making them indispensable for modern analytical chemistry. kuleuven.be
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. kuleuven.be This technique is highly sensitive and selective, making it ideal for trace-level quantification and definitive compound identification in complex matrices. kuleuven.benih.gov
For the analysis of this compound, an electrospray ionization (ESI) source would typically be used in positive ion mode, as the amine group is readily protonated. The first mass spectrometer (Q1) isolates the protonated molecular ion ([M+H]+) of the target compound. This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the third mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling very low limits of detection. windows.netamazonaws.com The technique is invaluable for metabolism studies, impurity profiling, and identifying degradation products. kuleuven.be
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. iu.edu However, primary and secondary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and interaction with the GC column. jfda-online.com To overcome this, chemical derivatization is employed to convert the amine group into a less polar, more volatile, and more thermally stable derivative. iu.edujfda-online.com
Common derivatization techniques include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.eduresearchgate.net This process not only improves chromatographic performance but can also yield characteristic fragmentation patterns in the mass spectrum, aiding in structural confirmation. researchgate.net The mass spectrum produced by electron impact (EI) ionization provides a molecular fingerprint that can be used for unambiguous identification by comparison to a spectral library or through interpretation of the fragmentation. For example, the fragmentation of related bromophenyl compounds often shows characteristic ions corresponding to the bromophenyl moiety. researchgate.net
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis, minimal sample and solvent consumption, and high resolving power, making it a valuable alternative or complementary technique to HPLC. nih.govresearchgate.net
The most common mode of CE, Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of charged species. nih.gov As an amine, this compound can be readily protonated in an acidic background electrolyte (BGE), acquiring a positive charge. Under the influence of an electric field, this positively charged ion will migrate toward the cathode at a velocity dependent on its electrophoretic mobility. nih.gov Separation from other charged impurities is achieved due to differences in their respective charge-to-size ratios. The composition of the BGE, including its pH and the presence of organic modifiers, can be optimized to fine-tune selectivity and resolution. springernature.comresearchgate.net CE is a powerful tool for purity analysis and the determination of related substance impurities. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| Formic acid |
| Acetonitrile |
| Methanol |
| 1-(4-Bromophenyl)-ethylamine |
| Perchloric Acid |
| n-Hexane |
| Ethanol |
| Isopropylamine |
| Trifluoroacetic anhydride |
Solid-State Analytical Techniques (e.g., Solid-State NMR, Thermal Analysis)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding the solid-state analysis of this compound using techniques such as Solid-State Nuclear Magnetic Resonance (ssNMR) or thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Solid-state analytical techniques are crucial for characterizing the physical properties of a solid compound, which can significantly influence its behavior, stability, and bioavailability.
Solid-State NMR (ssNMR) provides detailed information about the local chemical environment of atoms within a solid lattice. This technique is instrumental in identifying different polymorphic forms, studying molecular conformation and dynamics, and assessing the degree of crystallinity. For a compound like this compound, ssNMR could potentially elucidate the packing of molecules in the crystal, identify unique crystalline forms, and detect the presence of any amorphous content.
Thermal Analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point, glass transitions, and phase changes, providing insight into the compound's purity and polymorphic state.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This analysis is used to determine the thermal stability of a compound and to study its decomposition profile.
While a commercial vendor lists the physical form of this compound as a solid, detailed research findings from these specific solid-state analytical methodologies are not publicly available. Such studies would be essential for a complete solid-state characterization, providing critical data on its crystal structure, thermal stability, and potential for polymorphism.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-N-ethylpropan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a bromophenyl precursor with an ethylamine derivative. For example, analogous routes (e.g., Ullmann coupling or Buchwald-Hartwig amination) can be adapted using palladium catalysts and ligands like XPhos . Key parameters include temperature (80–120°C), solvent choice (e.g., toluene or DMF), and stoichiometric ratios of reagents. Purification often requires column chromatography or recrystallization, with yields reported between 50–75% in similar bromophenylamine syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the ethylamine chain and bromophenyl substitution pattern. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the ethyl group shows signals at δ 1.2–1.4 ppm (CH) and δ 2.6–3.1 ppm (N-CH) .
- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 268–270 for bromine isotope patterns) .
- Elemental Analysis : Validates C, H, N, and Br content with ≤0.4% deviation from theoretical values .
Q. How can researchers assess the compound’s pharmacological activity in vitro?
- Methodological Answer :
- Receptor Binding Assays : Screen against targets like serotonin or dopamine receptors using radioligand displacement (e.g., H-spiperone for dopamine D2 receptors) .
- Cytotoxicity Studies : Use MTT assays on cell lines (e.g., HEK293 or SH-SY5Y) to evaluate IC values, ensuring concentrations ≤10 μM to avoid non-specific effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for coupling steps, guiding catalyst selection .
- Machine Learning : Train models on existing bromophenylamine reaction datasets to predict optimal solvent/base combinations, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in observed vs. theoretical biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare results across studies using standardized protocols (e.g., fixed cell lines, incubation times). Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. radiometric methods) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric effects on activity .
Q. How do advanced separation technologies improve purification of structurally similar byproducts?
- Methodological Answer :
- HPLC with Chiral Columns : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .
- Membrane Separation : Employ nanofiltration (MWCO 200–300 Da) to remove low-molecular-weight impurities .
Q. What experimental and computational approaches validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare with Arrhenius equation predictions .
- Molecular Dynamics Simulations : Model hygroscopicity and thermal decomposition pathways (e.g., N-ethyl chain cleavage) using software like Gaussian or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
